molecular formula C19H25N3O6S B6557562 1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione CAS No. 1040674-93-8

1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione

Cat. No. B6557562
CAS RN: 1040674-93-8
M. Wt: 423.5 g/mol
InChI Key: SBIOQPIDWHOQSQ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole moiety, a piperazine ring, and a piperidine-2,6-dione group. Benzodioxole is a component of many bioactive molecules and drugs . Piperazine rings are common in pharmaceuticals and exhibit a wide range of biological activities . Piperidine-2,6-dione, also known as pimelide, is a cyclic dipeptide and is a core structure in many natural products and pharmaceuticals .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide an accurate chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. A detailed structure–activity relationship study led to the identification of two promising derivatives : The compound has been evaluated for its anticancer potential against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. A detailed structure–activity relationship study led to the identification of two promising derivatives: 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 . These compounds exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Anti-HIV-1 Activity

Indole derivatives have shown promise in various biological contexts. For instance, indole-3-acetic acid , a plant hormone derived from tryptophan, has diverse applications. Additionally, researchers have explored novel indole-based compounds, such as oxochromenyl xanthenone derivatives , for their anti-HIV-1 activity .

HCV Polymerase Inhibition

A related scaffold, 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones , was investigated as HCV polymerase inhibitors. Compound 11 within this series demonstrated potent activity against HCV polymerase .

Antitubulin Properties

Given the indole nucleus’s significance, researchers have designed and synthesized indole-based compounds inspired by antitubulin molecules. Previous studies have highlighted specific structural features, including substituents at the N1-position, position 2, and the 5- or 6-position of the indole moiety. Notably, heteroaryl groups remain an area of exploration for enhancing antitubulin activity .

Bioisosteric Substituents

Exploring the effects of functional groups (e.g., carboxyl, ethoxycarbonyl, carbamoyl, and tetrazolyl) at the 2-position and the N1-benzo[1,3]dioxole group provides valuable insights into substituent tolerance .

Structure–Activity Relationships

Continued optimization of indole derivatives based on structure–activity relationships is crucial. These compounds serve as templates for developing more active analogs and deepening our understanding of their biological effects .

Mechanism of Action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are involved in several crucial cellular processes, including cell division and intracellular transport .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal process of mitosis. This disruption can lead to cell cycle arrest, particularly at the S phase . The inability of the cell to complete division triggers programmed cell death, or apoptosis .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, the compound triggers programmed cell death, effectively eliminating the affected cells . This makes it a potential candidate for anticancer therapy .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. It could also involve modifying the structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c23-18-2-1-3-19(24)22(18)10-11-29(25,26)21-8-6-20(7-9-21)13-15-4-5-16-17(12-15)28-14-27-16/h4-5,12H,1-3,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOQPIDWHOQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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